tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 655225-02-8 . It has a molecular weight of 307.23 . The compound is stored in a dry, sealed environment, preferably in a freezer under -20C .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 424.7±40.0 °C at 760 mmHg . The compound has 4 hydrogen bond acceptors and 0 hydrogen bond donors . It also has 3 freely rotating bonds . The compound’s molar refractivity is 82.5±0.3 cm3 .Scientific Research Applications
Synthesis and Characterization
- Tert-butyl piperazine-1-carboxylate derivatives have been a focus in various studies for their synthesis and characterization. One study reported the synthesis and characterization of a tert-butyl 4-piperazine-1-carboxylate derivative, highlighting its crystalline structure and properties (Sanjeevarayappa et al., 2015).
- Another study described the molecular structure of a similar compound, focusing on its crystallographic properties and typical bond lengths and angles (Mamat, Flemming, & Köckerling, 2012).
Biological Evaluation
- Some studies have evaluated the biological activity of tert-butyl piperazine-1-carboxylate derivatives. For instance, one compound was screened for its in vitro antibacterial and anthelmintic activity, showing moderate activity in these areas (Sanjeevarayappa et al., 2015).
- Another study synthesized derivatives and assessed their antibacterial and antifungal activities, finding them to be moderately active against several microorganisms (Kulkarni et al., 2016).
Chemical and Material Science
- The tert-butyl piperazine-1-carboxylate derivatives have also found applications in chemical and material science. For example, one study investigated the anticorrosive behavior of a novel derivative for carbon steel in corrosive environments, demonstrating significant inhibition efficiency (Praveen et al., 2021).
- Another research explored the use of a tert-butyl piperazine derivative in non-cross-linked polystyrene, showing its effectiveness in catalyzing chemical reactions under specific conditions (Yang et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
It’s known that piperazine derivatives can influence a variety of biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Compounds containing piperazine rings have been associated with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Properties
IUPAC Name |
tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJTVQSZFVOIQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580158 | |
Record name | tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655225-02-8 | |
Record name | tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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